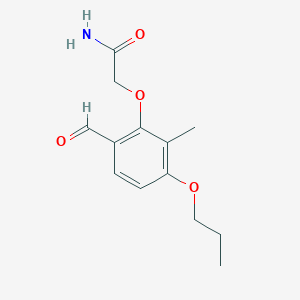
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide is an organic compound with the molecular formula C13H17NO4 It is a derivative of phenoxyacetamide and contains functional groups such as formyl, methyl, and propoxy
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-propoxyphenol and chloroacetyl chloride.
Formation of Intermediate: The first step involves the reaction of 2-methyl-3-propoxyphenol with chloroacetyl chloride in the presence of a base, such as triethylamine, to form 2-(2-methyl-3-propoxyphenoxy)acetyl chloride.
Amidation: The intermediate is then reacted with ammonia or an amine to form the corresponding amide, 2-(2-methyl-3-propoxyphenoxy)acetamide.
Formylation: Finally, the formyl group is introduced using a formylating agent, such as formic acid or formic anhydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(6-Carboxy-2-methyl-3-propoxyphenoxy)acetamide.
Reduction: 2-(6-Hydroxymethyl-2-methyl-3-propoxyphenoxy)acetamide.
Substitution: 2-(6-Nitro-2-methyl-3-propoxyphenoxy)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the phenoxyacetamide moiety may interact with biological membranes or receptors, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Formyl-2-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a propoxy group.
2-(6-Formyl-2-methylphenoxy)acetamide: Lacks the propoxy group.
2-(6-Formyl-2-methyl-3-ethoxyphenoxy)acetamide: Contains an ethoxy group instead of a propoxy group.
Uniqueness
2-(6-Formyl-2-methyl-3-propoxyphenoxy)acetamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological interactions. This structural variation can lead to differences in solubility, stability, and overall activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
820237-70-5 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
2-(6-formyl-2-methyl-3-propoxyphenoxy)acetamide |
InChI |
InChI=1S/C13H17NO4/c1-3-6-17-11-5-4-10(7-15)13(9(11)2)18-8-12(14)16/h4-5,7H,3,6,8H2,1-2H3,(H2,14,16) |
InChI-Schlüssel |
IXVJVDBWIFQSOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCC(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


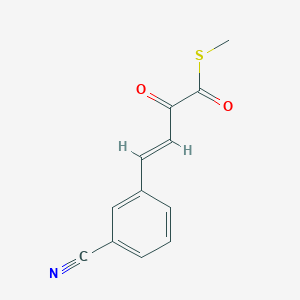

![2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol](/img/structure/B12533937.png)
![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)
![2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12533967.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
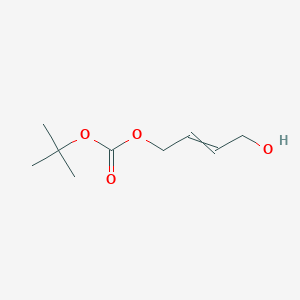
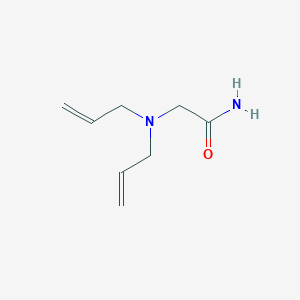
![[(5-Bromopentyl)oxy]tri(propan-2-yl)silane](/img/structure/B12533993.png)


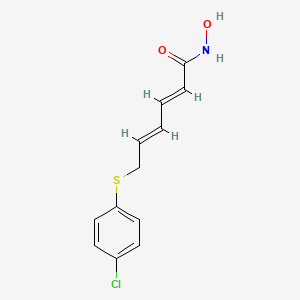
![6-Methyl[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B12534009.png)
